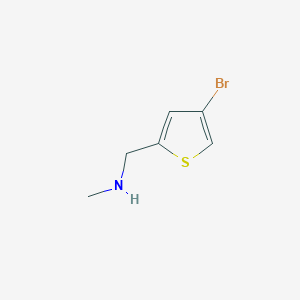
1-(4-Bromothiophen-2-yl)-N-methylmethanamine
Descripción general
Descripción
The compound is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom and four carbon atoms in a ring. The “4-Bromothiophen-2-yl” part indicates a thiophene ring with a bromine atom attached at the 4th position. The “N-methylmethanamine” part suggests an amine group with a methyl group attached .
Molecular Structure Analysis
The molecular structure would likely show a thiophene ring with a bromine atom at the 4th position and an amine group attached, which in turn is connected to a methyl group .Chemical Reactions Analysis
Again, while specific reactions involving “1-(4-Bromothiophen-2-yl)-N-methylmethanamine” are not available, similar compounds are known to participate in various reactions. For example, brominated thiophenes can undergo palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, brominated thiophenes are typically solid at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
1-(4-Bromothiophen-2-yl)-N-methylmethanamine and related compounds play a pivotal role in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. These compounds serve as precursors in the synthesis of complex molecules due to their reactivity and ability to form diverse chemical structures. For instance, studies have shown their effectiveness in Suzuki coupling reactions to produce a variety of products with potential applications in material science and pharmaceuticals. This includes the synthesis of Schiff base derivatives, highlighting the utility of bromothiophene compounds in creating substances with novel properties (Ahmad et al., 2019).
Material Science and Optical Properties
Research into thiophene-based compounds, including those related to 1-(4-Bromothiophen-2-yl)-N-methylmethanamine, has extended into the development of new materials with unique optical properties. Studies have explored the synthesis and characterization of thiophene derivatives that exhibit third-order nonlinear behavior and optical limiting properties. These materials are of interest for their potential applications in photonics and optoelectronics, demonstrating the relevance of bromothiophene compounds in advancing material sciences (Ghazzali et al., 2007).
Biological Activity
Bromothiophene derivatives have been evaluated for their antibacterial and antifungal activities, indicating the potential of these compounds in developing new antimicrobial agents. For example, research on 5-bromothiophene-based dihydropyrimidinones has shown promising results against various microbial strains, suggesting that modifications to the bromothiophene core can lead to effective antimicrobial compounds (Sharma et al., 2022).
Nonlinear Optical Properties and Reactivity
The study of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives has contributed to our understanding of the nonlinear optical properties and reactivity of bromothiophene-based compounds. Through Suzuki cross-coupling reactions and subsequent DFT investigations, researchers have been able to elucidate the molecular structure and electronic properties of these derivatives, offering insights into their potential applications in nonlinear optics (Rizwan et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromothiophen-2-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrNS/c1-8-3-6-2-5(7)4-9-6/h2,4,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVCVBRGBJGGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654706 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
CAS RN |
814255-78-2 | |
| Record name | 1-(4-Bromothiophen-2-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

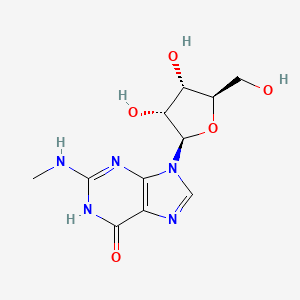
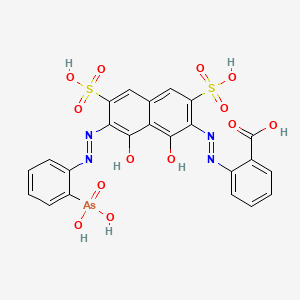
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(6-methoxy-3-pyridinyl)amino]acetonitrile](/img/structure/B1436577.png)
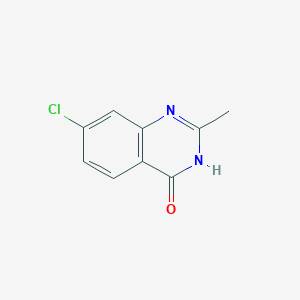
![Pyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B1436583.png)
![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1436586.png)
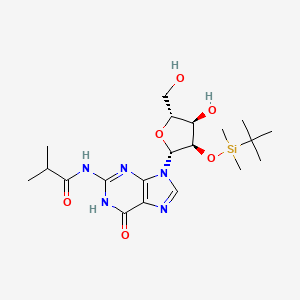
![2-(chloromethyl)-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1436589.png)
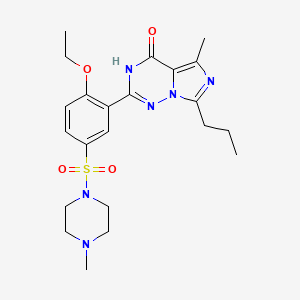
![6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436592.png)
![4-Chloro-3-oxo-2-[4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]butanenitrile](/img/structure/B1436593.png)
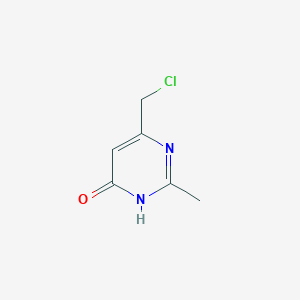
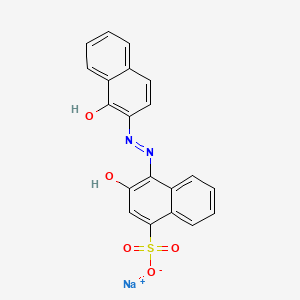
![2'-O-(tert-Butyldimethylsilyl)-3'-O-[(diisopropylamino)(2-cyanoethoxy)phosphino]-5'-O-(4,4'-dimethoxytrityl)inosine](/img/structure/B1436596.png)